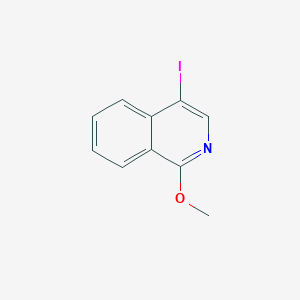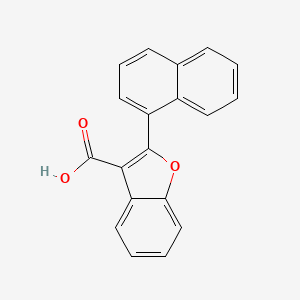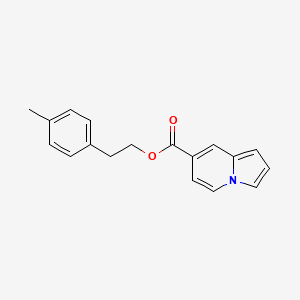
4-Methylphenethyl indolizine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenethyl indolizine-7-carboxylate is a chemical compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenethyl indolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches can also be employed to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenethyl indolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
4-Methylphenethyl indolizine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the production of dyes, pigments, and other organic materials.
Mécanisme D'action
The mechanism of action of 4-Methylphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-Methylphenethyl indolizine-7-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Indolizine derivatives: These compounds have a similar core structure but may differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H17NO2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-14-4-6-15(7-5-14)9-12-21-18(20)16-8-11-19-10-2-3-17(19)13-16/h2-8,10-11,13H,9,12H2,1H3 |
Clé InChI |
XLZCRLIPCGJOFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)
![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
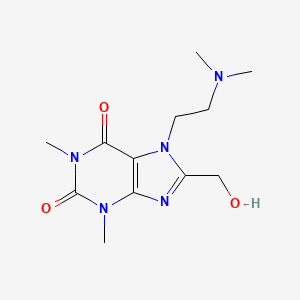
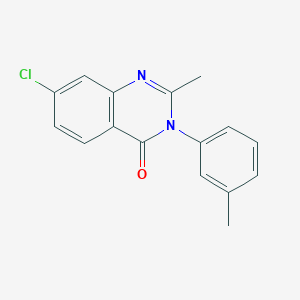
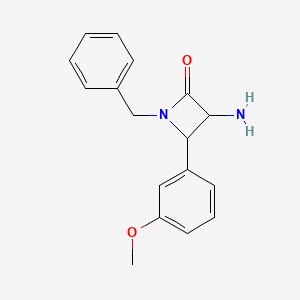
![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)

![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
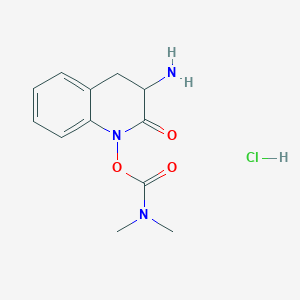
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)
